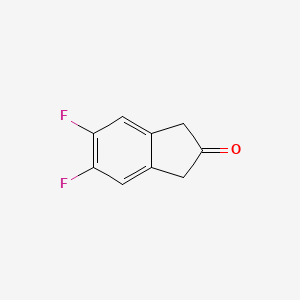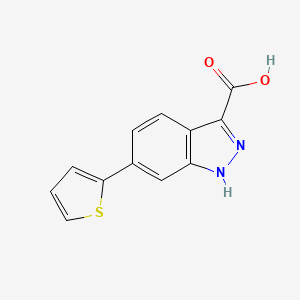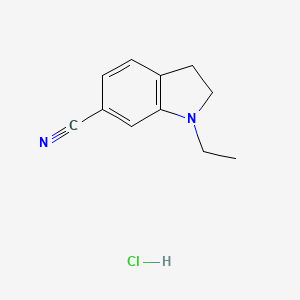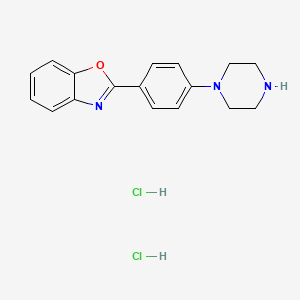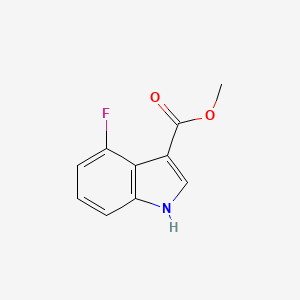
methyl 4-fluoro-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-fluoro-1H-indole-3-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that indole derivatives are significant in natural products and drugs23. They play a crucial role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds23.
Synthesis Analysis
There is no specific information available on the synthesis of “methyl 4-fluoro-1H-indole-3-carboxylate”. However, indole derivatives have been synthesized for various research purposes2. For instance, a series of novel indole 3-substituted-[1,2,4]triazole derivatives was designed and synthesized4.Molecular Structure Analysis
The molecular structure of “methyl 4-fluoro-1H-indole-3-carboxylate” is not explicitly mentioned in the search results. However, indole derivatives are known to have a benzene ring fused to a pyrrole ring5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “methyl 4-fluoro-1H-indole-3-carboxylate”. However, indole derivatives have been involved in various chemical reactions for the synthesis of biologically active compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-fluoro-1H-indole-3-carboxylate” are not explicitly mentioned in the search results. However, indole derivatives are generally crystalline and colorless in nature with specific odors3.Applications De Recherche Scientifique
-
Antiviral Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Antibacterial Activity
- Field : Microbiology
- Application : Methyl 1H-indole-3-carboxylate was used as a starting material to synthesize 32 novel indole 3-substituted-[1,2,4]triazole derivatives .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Protein Kinase C Alpha (PKCα) Inhibitors
- Field : Biochemistry
- Application : Indole derivatives can be used as inhibitors of Protein Kinase C Alpha (PKCα), a protein involved in various cellular functions .
- Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
-
Antitumor Agents
- Field : Oncology
- Application : Indole derivatives have been used as inhibitors of the C-terminal domain of RNA polymerase II, which can act as antitumor agents .
- Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
-
Kinase Insert Domain Receptor (KDR) Inhibitors
- Field : Biochemistry
- Application : Indole derivatives can be used as inhibitors of Kinase Insert Domain Receptor (KDR), a protein involved in angiogenesis .
- Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
-
Anticancer Immunomodulators
- Field : Immunology
- Application : Indole derivatives can be used in the preparation of tryptophan dioxygenase inhibitors, which act as potential anticancer immunomodulators .
- Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
-
Organocatalysts for the Anti-Mannich Reaction
-
Cytotoxic Agents Against Multidrug-Resistant Cancer Cells
-
Inhibitor for β-Tryptase
-
Preparation of Tryptophan Dioxygenase Inhibitors
-
Potential Anticancer Immunomodulators
- Field : Immunology
- Application : Indole derivatives can be used in the preparation of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
- Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years23.
Propriétés
IUPAC Name |
methyl 4-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKJZGVQAWWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278282 | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1H-indole-3-carboxylate | |
CAS RN |
1220039-52-0 | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



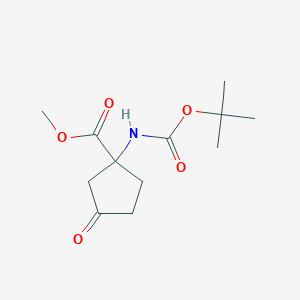
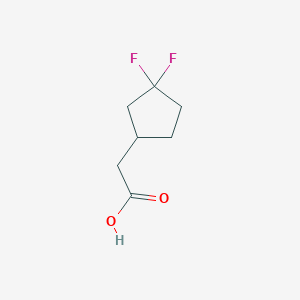
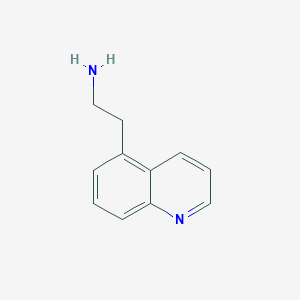
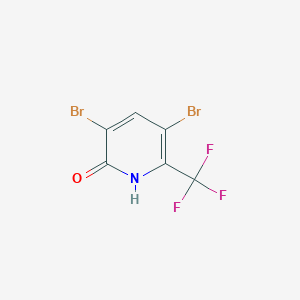
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
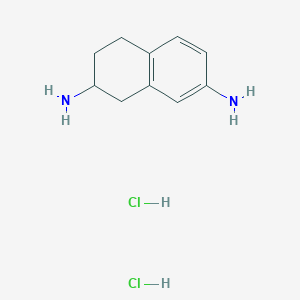
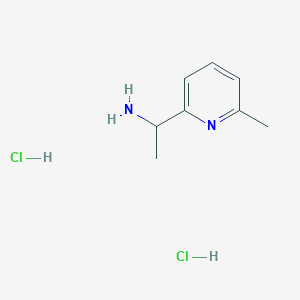
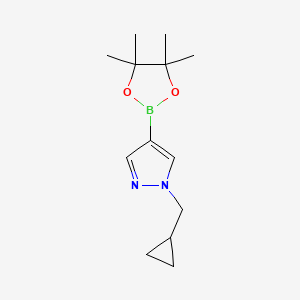
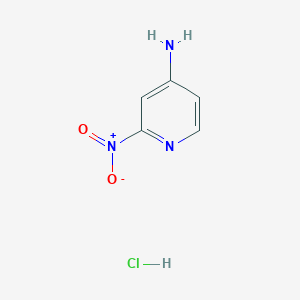
![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)
